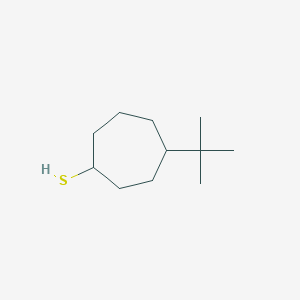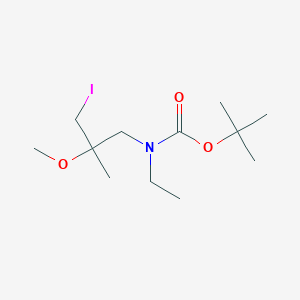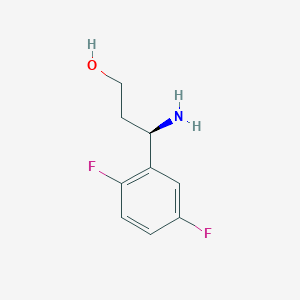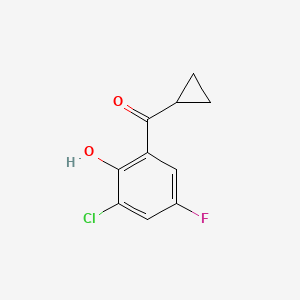
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol is a chemical compound with the molecular formula C₁₀H₈ClFO₂ and a molecular weight of 214.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a fluorophenol moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol moiety can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions may involve solvents like toluene or ethanol, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Aplicaciones Científicas De Investigación
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol involves its interaction with specific molecular targets and pathways. The chloro and fluorophenol groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorophenol: A compound with similar structural features but lacking the cyclopropanecarbonyl group.
2-Chloro-4-fluorophenol: Another structurally related compound with different substitution patterns.
Uniqueness
2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H8ClFO2 |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
(3-chloro-5-fluoro-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8ClFO2/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,14H,1-2H2 |
Clave InChI |
DRMMXFSEJOQSSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=C(C(=CC(=C2)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
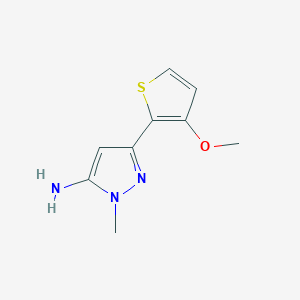
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
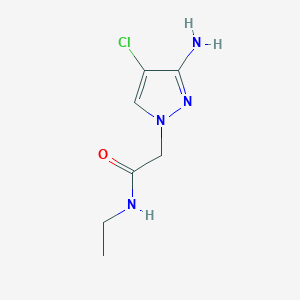
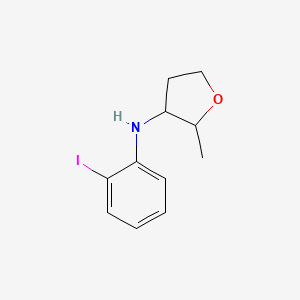
![1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13302760.png)
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)

![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)
![3-[3-(Methylsulfanyl)propoxy]azetidine](/img/structure/B13302781.png)
